Avenaciolide

概述

描述

Avenaciolide is a natural organic compound produced by the fungus Aspergillus avenaceus. It is a bicyclic bis-butyrolactone known for its antifungal and antibacterial properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of malignant meningioma and other fungal infections .

科学研究应用

Avenaciolide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lactone chemistry and developing new synthetic methodologies.

作用机制

Target of Action

Avenaciolide, also known as (+/-)-Avenaciolide or HY-N10272, is a specific inhibitor of glutamate transport in rat liver mitochondria . Glutamate transport plays a crucial role in maintaining the concentration of glutamate, an important neurotransmitter, in the synaptic cleft.

Mode of Action

This compound interferes with the ability of adenosine diphosphate (ADP) to stimulate the rate of glutamate oxidation . This interference disrupts the normal functioning of the glutamate transport system, leading to an accumulation of glutamate.

Result of Action

The inhibition of glutamate transport by this compound can lead to an accumulation of glutamate, resulting in reactive oxygen species (ROS)-induced apoptosis . This suggests that this compound may have potential therapeutic applications in conditions characterized by excessive glutamate levels, such as certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antifungal and antibacterial activities suggest that it may be more effective in environments with a high presence of these microorganisms . .

安全和危害

生化分析

Biochemical Properties

Avenaciolide interferes with the ability of ADP to stimulate the rate of glutamate oxidation . This suggests that this compound interacts with enzymes involved in glutamate metabolism, potentially influencing the activity of these enzymes and altering biochemical reactions within the cell .

Cellular Effects

Given its role as a specific inhibitor of glutamate transport in rat liver mitochondria , it can be inferred that this compound may influence cell function by altering glutamate transport and metabolism.

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its inhibition of glutamate transport in rat liver mitochondria . This inhibition likely occurs through binding interactions with biomolecules involved in glutamate transport, leading to changes in enzyme activity and potentially gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamate transport in rat liver mitochondria . It likely interacts with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of avenaciolide can be achieved through various methods. One efficient method involves the use of tungsten-π-allyl complexes. The synthesis starts with chloropropargyl derivatives, and the key step involves intramolecular alkoxycarbonylation of tungsten-η1-propargyl complexes . Another method involves the stereoselective synthesis via methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones, prepared by reacting γ-substituted α-bromobutenolides with sodium salt of methyl or anisyl malonamate .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Aspergillus avenaceus. The compound is extracted from the fermentation broth and purified through bioassay-guided fractionation .

化学反应分析

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone rings, leading to different structural analogues.

Substitution: Substitution reactions can occur at the lactone rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various lactone derivatives and analogues with modified biological activities .

相似化合物的比较

Avenaciolide is unique due to its dual antifungal and antibacterial properties. Similar compounds include:

Isothis compound: A structural analogue with similar biological activities.

Butyrolactone I: Another lactone with antifungal properties but different molecular targets.

Fusarin C: A mycotoxin with antifungal activity but distinct structural features.

This compound stands out due to its specific inhibition of glutamate transport and its potential therapeutic applications in cancer treatment .

属性

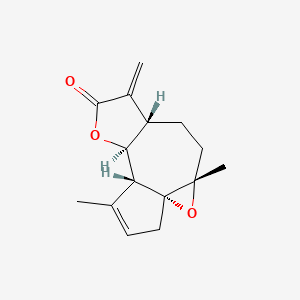

IUPAC Name |

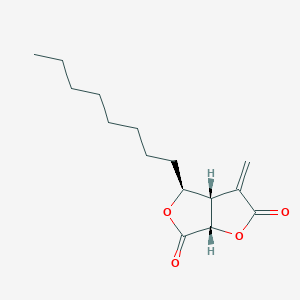

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Avenaciolide exhibits its anti-cancer activity by inducing apoptosis in human malignant meningioma cells through the production of reactive oxygen species (ROS). This process is believed to be initiated by mitochondrial dysfunction caused by this compound. [] Additionally, this compound has been identified as a potential MurA-targeted inhibitor, disrupting peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). []

ANone: this compound is known to inhibit mitochondrial function, possibly by disrupting the electron transport chain, leading to increased ROS production and ultimately triggering apoptosis in specific cell types. [, ]

ANone: MurA is an essential enzyme in bacterial peptidoglycan biosynthesis. This compound inhibits MurA activity, thereby disrupting cell wall formation and leading to bacterial cell death. Interestingly, this compound can inhibit both wild-type and fosfomycin-resistant MurA, offering a potential advantage over existing MurA-targeted antibiotics. []

ANone: this compound has the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol. []

ANone: this compound has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the functional groups, connectivity, and molecular weight of the compound. [, , , , , ]

ANone: The provided research primarily focuses on the biological activity of this compound. Further research is needed to assess its material compatibility and stability under various conditions beyond biological systems.

ANone: The provided research focuses primarily on the biological activity of this compound. There is no mention of this compound exhibiting catalytic properties.

ANone: Yes, molecular simulations have been used to investigate this compound's interaction with its target, MurA. These simulations revealed that this compound competitively inhibits the formation of the tetrahedral intermediate in the MurA active site. []

ANone: Research suggests that the α,β-unsaturated carbonyl group in this compound is crucial for its antimicrobial activity. Replacing the octyl group with aromatic groups, including those containing halogens, retains or even enhances antifungal activity. [, , , ]

ANone: The exocyclic double bond in this compound appears to be essential for its antifungal activity, potentially due to its involvement in a Michael addition-type reaction with fungal enzymes. []

ANone: While the provided research does not delve into specific stability and formulation details, it highlights this compound's water insolubility, suggesting the need for formulation strategies to enhance its solubility and bioavailability for therapeutic applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)